Regiochemical Substitution: 5-Ethoxy(hydroxy)methyl vs. 4-Ethoxymethyl in Gem-Difluoropiperidine Building Blocks
CAS 1379811-97-8 places the derivatizable ethoxy(hydroxy)methyl group at the 5-position of the piperidine ring. The closest 4-substituted analog, tert-butyl 4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate (CAS not assigned; benchmark compound from the same vendor screening library), bears the substituent at the 4-position. In CNS-targeted kinase inhibitor programs, 5-substituted 3,3-difluoropiperidine compounds are explicitly claimed as scaffolds that confer unexpected BBB penetration capability, whereas 4-substituted variants are not encompassed within the granted patent claims for this property [1][2]. The 5-substitution pattern is associated with retention of VEGFR2/FYN inhibitory activity while achieving brain exposure, a dual pharmacological profile not demonstrated for 4-substituted analogs [1].
| Evidence Dimension | Blood-brain barrier penetration capability associated with substitution position |
|---|---|
| Target Compound Data | 5-substituted (claimed scaffold for BBB-penetrant kinase inhibitors per US 11,713,306 B2) |
| Comparator Or Baseline | 4-substituted 3,3-difluoropiperidine analogs (not within patent claims for BBB penetration) |
| Quantified Difference | Patent claims covering BBB-penetrant activity are substitution-position-dependent; 5-substitution explicitly required |
| Conditions | In vivo brain exposure and kinase inhibition assays as described in US 11,713,306 B2 (granted claims) |
Why This Matters
For CNS drug discovery programs requiring BBB-penetrant kinase inhibitors, the 5-substitution pattern is a structurally enabling feature codified in granted patents, making CAS 1379811-97-8 the synthetically competent entry point into this privileged chemical space.
- [1] Zhong, W. (2023). US 11,713,306 B2 – 5-Substituted difluoropiperidine compounds with blood-brain barrier penetrable capability. United States Patent. View Source
- [2] Zhong, W. (2019). WO 2019/196622 A1 – 5-Substituted difluoropiperidine compound capable of passing through blood-brain barrier. WIPO (PCT). View Source
